BRD9539 was synthesized by Yuan et al. in 2012 as part of a broader effort to develop inhibitors for lysine methyltransferases. It belongs to a class of compounds known as benzodiazepines, characterized by their structural features that allow them to interact with specific protein targets involved in methylation processes. The compound is classified as a chemical probe for studying the functions of lysine methyltransferases and their implications in various diseases, particularly cancer .
The synthesis of BRD9539 involves several key steps:
Despite the detailed methodology provided, no specific yield was reported for the final product.
BRD9539 possesses a complex molecular structure featuring a benzodiazepine core that contributes to its biological activity. The molecular formula is C₁₈H₁₈N₂O₂, indicating the presence of two nitrogen atoms within its structure.
The structural representation can be visualized using molecular modeling software, allowing researchers to predict binding interactions with target proteins.
BRD9539's synthesis involves several chemical reactions:
These reactions highlight the synthetic complexity and the need for careful control over reaction conditions to achieve the desired product.
BRD9539 functions primarily as an inhibitor of lysine methyltransferases by competing with S-adenosyl-L-methionine (SAM), the natural cofactor required for methylation reactions.
The mechanism highlights its potential utility in modulating epigenetic modifications associated with cancer and other diseases.
BRD9539 exhibits several notable physical and chemical properties:
These properties are important for researchers considering BRD9539 for experimental use or further development.
BRD9539 serves as a valuable tool in various scientific applications:
Epigenetic mechanisms dynamically regulate chromatin structure and gene expression without altering DNA sequences. Central to this process are histone post-translational modifications, including methylation of lysine residues on histone H3. Among these, dimethylation of histone H3 lysine 9 (H3K9me2) serves as a repressive mark associated with transcriptional silencing and heterochromatin formation. This modification is predominantly catalyzed by the histone methyltransferase complex G9a (EHMT2)/GLP (EHMT1), which functions as a heterodimer to establish facultative heterochromatin domains [2] [9]. The G9a/GLP complex methylates H3K9 through their SET domains, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. Beyond histones, this complex methylates non-histone proteins involved in DNA repair, metabolic regulation, and cellular differentiation, underscoring its pleiotropic functions [9] [5]. Dysregulation of H3K9me2 levels contributes to pathological gene silencing in cancer and other diseases, making the G9a/GLP complex a compelling therapeutic target.
Table 1: Key Histone Methylation Marks Regulated by G9a/GLP
Modification | Genomic Location | Transcriptional Effect | Biological Role |
---|---|---|---|
H3K9me1/me2 | Euchromatin | Repression | Facultative heterochromatin formation |
H3K9me3 | Constitutive heterochromatin | Repression | Pericentromeric silencing |
H3K27me3 | Developmentally regulated loci | Repression | Embryonic gene silencing |
Histone methyltransferases (HMTs) represent an emerging class of druggable targets due to their roles in maintaining aberrant epigenetic states in diseases. G9a/GLP inhibitors are categorized into three mechanistic classes:
Table 2: Select G9a/GLP Inhibitors and Biochemical Properties
Compound | Target (IC50/KD) | Selectivity Profile | Cellular Activity |
---|---|---|---|
BRD4770 | G9a (IC₅₀ >5 µM) | Weak inhibition of PRC2 | Yes (permeable prodrug) |
BRD9539 | G9a (IC₅₀ 6.3 µM) | Inactive against SUV39H1, NSD2, DNMT1 | No (poor permeability) |
UNC0638 | G9a/GLP (IC₅₀ <15 nM) | >100-fold vs. SUV39H1, SETD8 | Yes |
UNC0642 | G9a/GLP (IC₅₀ <5 nM) | Similar to UNC0638 | Yes |
G9a/GLP drives tumorigenesis through genetic and non-genetic mechanisms. Genomic analyses reveal recurrent gain-of-function mutations in EHMT2 (encoding G9a) in ~26% of human melanomas, including G1069L/W substitutions within the catalytic SET domain. These mutations enhance H3K9 dimethylation when complexed with GLP, accelerating melanoma development in zebrafish models [3]. Amplification of chromosome 6p21 (containing EHMT2) correlates with elevated G9a expression in multiple cancers. Functionally, G9a represses tumor suppressors like DKK1 (an inhibitor of WNT/β-catenin signaling), leading to constitutive pathway activation. Pharmacological inhibition of G9a/GLP reverses these effects and suppresses tumor growth [3] [9].
Paradoxically, G9a/GLP degradation is essential for establishing senescence-associated secretory phenotypes (SASP). DNA damage signaling during senescence activates APC/CCdh1 ubiquitin ligase via p21-dependent pathways, triggering proteasomal degradation of G9a/GLP. This reduces global H3K9me2 levels, derepressing genes encoding SASP factors like IL-6 and IL-8 [6] [7]. Consequently, BRD9539-mediated inhibition mimics this epigenetic switch, suggesting utility in senescence-associated pathologies.
Table 3: G9a/GLP in Pathological States
Pathological Context | Molecular Mechanism | Functional Consequence |
---|---|---|
Melanoma | SET domain mutations (G1069L/W); 6p21 amplification | Enhanced H3K9me2; WNT pathway activation |
Lymphoid malignancies | Overexpression silencing tumor suppressors | Increased proliferation; chemoresistance |
Cellular senescence | DNA damage-induced degradation of G9a/GLP | SASP gene derepression (IL-6/IL-8) |
DNA repair deficiency | Recruitment to double-strand breaks | Homologous recombination facilitation |
BRD9539 (CAS 1374601-41-8; C₂₄H₂₁N₃O₃; MW 399.44 g/mol) is a direct, SAM-competitive inhibitor of G9a with an IC₅₀ of 6.3 µM. It demonstrates superior biochemical potency compared to its methyl-ester prodrug analog BRD4770, reducing residual G9a activity to 20% versus 45% at screening concentrations. Selectivity profiling across 16 chromatin-modifying enzymes and 100 kinases revealed no off-target activity at 5–10 µM concentrations. BRD9539 also weakly inhibits Polycomb Repressive Complex 2 (PRC2) activity but shows no activity against SUV39H1, NSD2, or DNMT1 [1]. Despite its biochemical efficacy, BRD9539 exhibits negligible cellular activity due to poor membrane permeability, limiting its application to cell-free systems.
As a cell-impermeable probe, BRD9539 serves critical roles in:
Table 4: Research Applications of BRD9539
Application Domain | Experimental Model | Key Findings |
---|---|---|
Enzyme kinetics | Purified G9a/GLP complexes | 20-fold biochemical potency gain vs. BRD4770 |
ATP level modulation | HeLa cell lysates | Dose-dependent ATP reduction |
Senescence modeling | In vitro SASP reconstitution | IL-6/IL-8 induction via H3K9me2 loss |
Oncogenic signaling | WNT pathway reporter assays | DKK1 derepression confirmed |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7